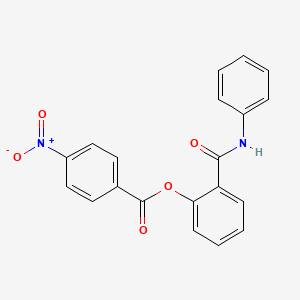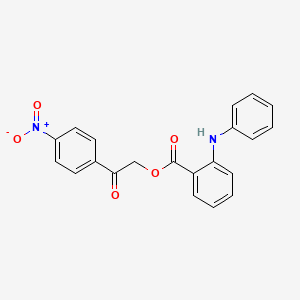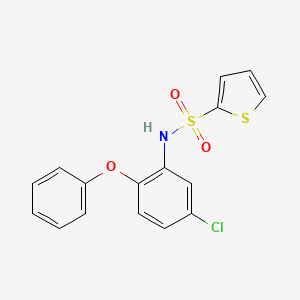![molecular formula C19H16N4O5 B3615646 2-(4-morpholinylcarbonyl)-3-{4-[(5-nitro-2-pyridinyl)oxy]phenyl}acrylonitrile](/img/structure/B3615646.png)
2-(4-morpholinylcarbonyl)-3-{4-[(5-nitro-2-pyridinyl)oxy]phenyl}acrylonitrile
説明
2-(4-morpholinylcarbonyl)-3-{4-[(5-nitro-2-pyridinyl)oxy]phenyl}acrylonitrile, also known as MNCP, is a chemical compound that has gained attention due to its potential use in scientific research. MNCP is a small molecule inhibitor that targets a specific protein, making it a valuable tool in the study of various biological processes.
作用機序
2-(4-morpholinylcarbonyl)-3-{4-[(5-nitro-2-pyridinyl)oxy]phenyl}acrylonitrile works by binding to a specific protein, inhibiting its activity. The protein targeted by this compound varies depending on the specific application of the compound. In cancer research, this compound targets proteins involved in cancer cell growth and metastasis. In immunology, this compound targets proteins involved in the immune response. In neuroscience, this compound targets specific neurotransmitters.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the specific application of the compound. In cancer research, this compound has been shown to inhibit cancer cell growth and metastasis. In immunology, this compound has been shown to modulate the immune response, potentially leading to the development of new treatments for autoimmune diseases. In neuroscience, this compound has been shown to affect the activity of specific neurotransmitters, potentially leading to the development of new treatments for neurological disorders.
実験室実験の利点と制限
2-(4-morpholinylcarbonyl)-3-{4-[(5-nitro-2-pyridinyl)oxy]phenyl}acrylonitrile has several advantages as a research tool, including its specificity and potency. This compound targets a specific protein, making it a valuable tool in the study of various biological processes. This compound is also highly potent, allowing for the use of lower concentrations in experiments. However, this compound also has limitations, including its potential for off-target effects and toxicity. Researchers must carefully consider the potential risks and benefits of using this compound in their experiments.
将来の方向性
There are several future directions for the use of 2-(4-morpholinylcarbonyl)-3-{4-[(5-nitro-2-pyridinyl)oxy]phenyl}acrylonitrile in scientific research. One potential direction is the development of this compound-based therapies for cancer and autoimmune diseases. Another potential direction is the use of this compound in the study of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the potential risks and benefits of using this compound in scientific research.
科学的研究の応用
2-(4-morpholinylcarbonyl)-3-{4-[(5-nitro-2-pyridinyl)oxy]phenyl}acrylonitrile has been shown to have potential applications in various scientific fields, including cancer research, immunology, and neuroscience. This compound has been found to inhibit the activity of specific proteins involved in cancer cell growth and metastasis, making it a potential anti-cancer agent. In immunology, this compound has been shown to modulate the immune response, making it a valuable tool in the study of autoimmune diseases. In neuroscience, this compound has been shown to affect the activity of specific neurotransmitters, making it a potential treatment for neurological disorders.
特性
IUPAC Name |
(Z)-2-(morpholine-4-carbonyl)-3-[4-(5-nitropyridin-2-yl)oxyphenyl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O5/c20-12-15(19(24)22-7-9-27-10-8-22)11-14-1-4-17(5-2-14)28-18-6-3-16(13-21-18)23(25)26/h1-6,11,13H,7-10H2/b15-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHODXLNIJWFDOT-PTNGSMBKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=CC2=CC=C(C=C2)OC3=NC=C(C=C3)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C(=C\C2=CC=C(C=C2)OC3=NC=C(C=C3)[N+](=O)[O-])/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(4-bromophenyl)-3-(phenoxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B3615564.png)
![N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide](/img/structure/B3615572.png)
![N,N'-bis[2-(diethylamino)ethyl]-2,4-diphenyl-1,3-cyclobutanedicarboxamide](/img/structure/B3615594.png)

![3-(4-nitrophenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acrylamide](/img/structure/B3615603.png)

![2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1H-indazol-6-ylacetamide](/img/structure/B3615608.png)
![2-[(4-bromo-3,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3615612.png)

![2-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-3-(2-methyl-2-propen-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3615629.png)

![N-(2-benzoylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B3615662.png)
![3-(2-furyl)-N-({[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B3615664.png)
![2-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3615672.png)